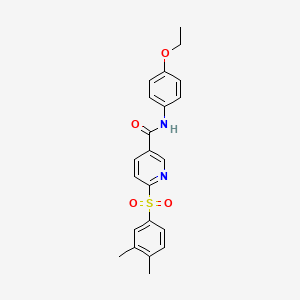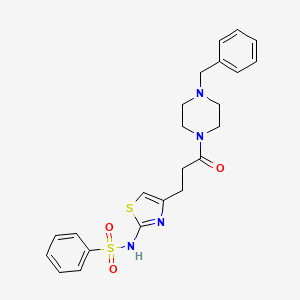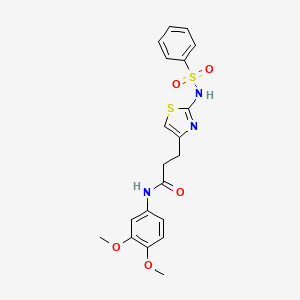![molecular formula C20H19N3O5S2 B3205067 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide CAS No. 1040639-64-2](/img/structure/B3205067.png)
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide
Overview
Description
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety
Mechanism of Action
Target of Action
The compound, also known as “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide”, primarily targets human recombinant ecto-nucleotidases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human and rat ecto-5′-nucleotidase (h-e5′NT & r-e5′NT) . These enzymes play crucial roles in various biological processes, including nucleotide metabolism and signal transduction.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to be a potent and selective inhibitor of h-e5′NT . It also selectively inhibits h-TNAP over h-IAP . The inhibition of these enzymes disrupts their normal function, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of ecto-nucleotidases affects the nucleotide metabolism pathway . This can lead to an accumulation of nucleotides and a decrease in the production of nucleosides. The downstream effects of this disruption can vary, but they often involve changes in cellular signaling and communication.
Result of Action
The primary result of the compound’s action is the inhibition of specific ecto-nucleotidases . This leads to disruptions in nucleotide metabolism and alterations in cellular signaling. The exact molecular and cellular effects would depend on the specific context and the cells in which the enzymes are inhibited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzenesulfonamide Group: The thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzodioxole Moiety: The final step involves the coupling of the thiazole-benzenesulfonamide intermediate with a benzodioxole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzenesulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and sulfonamide groups.
Reduction: Amino derivatives from the reduction of the sulfonamide group.
Substitution: Halogenated derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it can serve as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
- 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]butanamide
Uniqueness
Compared to similar compounds, 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of the thiazole, benzenesulfonamide, and benzodioxole moieties makes it particularly suitable for certain applications in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c24-19(21-11-14-6-8-17-18(10-14)28-13-27-17)9-7-15-12-29-20(22-15)23-30(25,26)16-4-2-1-3-5-16/h1-6,8,10,12H,7,9,11,13H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAMEYNRCGXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3204993.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3205005.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3205013.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)



![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)


![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3205089.png)
